(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a fluoropyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced.
Coupling with Pyridine: The final step could involve coupling the pyrrolidine-fluoropyrimidine intermediate with a pyridine derivative using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-viral activities.
Industry
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluoropyrimidine moiety could play a crucial role in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyrrolidin-1-yl)pyridin-2-yl)methanone: Lacks the fluoropyrimidine moiety.
(3-(Pyridin-3-yl)pyrrolidin-1-yl)methanone: Similar structure but different substitution pattern.
Uniqueness
The presence of the fluoropyrimidine moiety in (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCPBVPRXYNLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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